molecular formula C18H19BrClN3O3S B12281628 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

Cat. No.: B12281628
M. Wt: 472.8 g/mol
InChI Key: ZKAHJQDDNLLCLY-UHFFFAOYSA-N
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Description

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiazolopyridine derivatives. This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with various substituents including a Boc-protected amine, a bromo, and a chloro group. The compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thiourea derivative and a halogenated ketone.

    Formation of the Pyridine Ring: The pyridine ring is then fused to the thiazole ring through a condensation reaction.

    Introduction of Substituents: The bromo and chloro groups are introduced via halogenation reactions, while the Boc-protected amine is introduced through a Boc-protection reaction.

    Final Coupling: The final step involves coupling the substituted thiazolopyridine with a carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.

    Hydrolysis: The Boc-protected amine can be deprotected through hydrolysis under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the thiazole and pyridine rings.

Scientific Research Applications

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4’-ethoxybenzophenone: A compound with similar halogenated aromatic structure.

    N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Another thiazole-containing compound with biological activities.

Uniqueness

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide is unique due to its specific combination of substituents and the presence of both thiazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19BrClN3O3S

Molecular Weight

472.8 g/mol

IUPAC Name

tert-butyl 2-[(3-bromo-2-chlorophenyl)carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C18H19BrClN3O3S/c1-18(2,3)26-17(25)23-8-7-11-13(9-23)27-16(22-11)15(24)21-12-6-4-5-10(19)14(12)20/h4-6H,7-9H2,1-3H3,(H,21,24)

InChI Key

ZKAHJQDDNLLCLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)NC3=C(C(=CC=C3)Br)Cl

Origin of Product

United States

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